(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate
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Overview
Description
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate typically involves the oxidation of triacetonamine. One common method includes the slow oxidation of triacetonamine with an aqueous solution of hydrogen peroxide in the presence of sodium tungstate at room temperature . This process yields 2,2,6,6-tetramethyl-4-oxopiperidin-1-oxyl, which can then be acetylated to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve continuous-flow synthesis techniques. These methods are designed to optimize yield and purity while minimizing reaction time and resource consumption .
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other piperidine derivatives.
Substitution: The acetate group can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium tungstate as a catalyst, and various reducing agents for reduction reactions. The conditions typically involve room temperature reactions, although some processes may require elevated temperatures or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo-piperidine derivatives, while substitution reactions can produce a wide range of functionalized piperidines.
Scientific Research Applications
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-oxopiperidin-1-oxyl: A closely related compound with similar chemical properties and applications.
2,2,6,6-Tetramethylpiperidine: Another related compound used in various chemical and industrial processes.
Uniqueness
(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is unique due to its stability and versatility in chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable tool in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)15-12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCSOVFHJWCRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(=O)CC1(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393050 |
Source
|
Record name | 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113682-53-4 |
Source
|
Record name | 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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